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Compound of Interest

Compound Name: Acetylene-d1

Cat. No.: B1604952 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetylene-d1 (H-C≡C-D), also known as monodeuterated acetylene, is a

molecule of significant interest in molecular spectroscopy, astrophysics, and atmospheric

science. Its linear structure and well-defined vibrational and rotational energy levels make it an

excellent candidate for high-resolution spectroscopic studies. These studies provide precise

data on molecular structure, dynamics, and intermolecular forces. This document outlines the

protocols for acquiring and analyzing the high-resolution infrared spectrum of C₂HD and

presents key quantitative data derived from such analyses.

Molecular Constants and Spectroscopic Data
High-resolution infrared spectroscopy allows for the precise determination of various molecular

constants for acetylene-d1. These constants are critical for accurately modeling the molecule's

potential energy surface and for predicting its spectral features. Data from multiple studies have

been compiled to provide a comprehensive overview.

Table 1: Ground State Rotational Constants for C₂HD

Constant Value (cm⁻¹) Value (MHz) Reference

B₀ 0.99156 ± 0.00004 29726.1 ± 1.2 [1]

D₀ (1.17 ± 0.07) x 10⁻⁶ 0.0351 ± 0.0021 [1]
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Table 2: Vibrational Frequencies and Rotational Constants for Fundamental Bands of C₂HD

Band ν₀ (cm⁻¹) B' (cm⁻¹)
(B' - B₀) x 10³
(cm⁻¹)

Reference

ν₄ (Π) 518.38 0.99378 +2.22 [1]

ν₅ (Π) 677.77 0.99496 +3.40 [1]

Note: ν₄ and ν₅ are the two perpendicular bending modes of the C₂HD molecule.

Table 3: l-type Doubling Constants for Degenerate Bending Modes

Constant Value (cm⁻¹) Reference

q₄ 4.42 x 10⁻³ [1]

q₅ 3.98 x 10⁻³ [1]

Experimental Protocols
The following section details the methodology for obtaining a high-resolution infrared spectrum

of gaseous acetylene-d1. The protocol is based on Fourier Transform Infrared (FTIR)

spectroscopy, a common technique for such measurements.[2]

Sample Preparation
Synthesis/Procurement: Acetylene-d1 is not commercially available in high purity and is

typically synthesized. A common method involves the reaction of calcium carbide (CaC₂) with

heavy water (D₂O) to produce C₂D₂, followed by controlled reaction with H₂O to generate a

mixture containing C₂HD.

Purification: The synthesized gas mixture must be purified to isolate C₂HD. This is often

achieved through fractional distillation or gas chromatography.

Sample Cell: Introduce the purified C₂HD gas into a long-path gas cell. The cell length

(typically 1 meter or longer) is chosen to ensure sufficient absorption for weaker transitions.
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The pressure should be kept low (e.g., 50 mmHg) to minimize pressure broadening of the

spectral lines.[3]

Spectrometer Setup and Data Acquisition
Instrumentation: A high-resolution FTIR spectrometer is required. Key components include:

Source: A stable infrared source (e.g., Globar).

Interferometer: A Michelson interferometer with a suitable beamsplitter (e.g., KBr for the

mid-IR region).

Detector: A sensitive detector, such as a liquid nitrogen-cooled Mercury Cadmium Telluride

(MCT) or a gold-doped germanium detector.[4]

Optics: High-reflectivity mirrors to guide the IR beam through the sample.

Resolution: Set the spectrometer to its highest resolution, typically 0.01 cm⁻¹ or better, to

resolve the individual rovibrational lines.

Data Acquisition:

Evacuate the spectrometer's optical bench to minimize interference from atmospheric

water and carbon dioxide.

Record a background spectrum with the gas cell evacuated.

Introduce the C₂HD sample into the cell and record the sample spectrum.

Co-add multiple scans (e.g., 64 or more) to improve the signal-to-noise ratio.[5]

Calibration: For absolute frequency accuracy, the spectrum should be calibrated using

reference lines from a well-known standard, such as CO, N₂O, or H₂O, whose transition

frequencies are precisely known.[4]

Data Analysis
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Spectrum Processing: Convert the raw interferogram to a spectrum via a Fast Fourier

Transform (FFT). Perform apodization if necessary to manage spectral ringing.

Line Assignment: Identify and assign the rotational quantum numbers (J values) to the peaks

in the P and R branches of the observed vibrational bands. This is often done by identifying

patterns and using combination differences.

Fitting: Use a standard Hamiltonian model for a linear molecule to fit the assigned line

positions. This fitting process yields the precise values for the band origin (ν₀), upper and

lower state rotational constants (B', B''), and centrifugal distortion constants (D', D'').

Visualized Workflows
Experimental Workflow
The general workflow for acquiring high-resolution infrared spectra of a gaseous sample like

acetylene-d1 is depicted below.
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Caption: Experimental workflow for high-resolution FTIR spectroscopy of C₂HD.
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Data Analysis Logic
The process of extracting molecular constants from a raw spectrum follows a clear logical

progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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